Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester
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Overview
Description
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a furan ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multiple steps. One common method includes the chlorination of bromoacetophenone followed by a reaction with ammonia to obtain the desired product . The reaction conditions often require controlled temperatures and the use of solvents like alcohol and ether to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the desired purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloro-α-oxobenzeneacetate: This compound shares a similar core structure but differs in the ester group, which can influence its reactivity and applications.
4-Amino-3,5-dichloro-alpha-bromoacetophenone: Another related compound with similar functional groups but different substituents, affecting its chemical behavior and uses.
Properties
CAS No. |
54805-72-0 |
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Molecular Formula |
C19H10Cl4O5 |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
methyl (2Z)-2-(3,5-dichlorophenyl)-2-[4-(3,5-dichlorophenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C19H10Cl4O5/c1-27-18(25)15(9-4-12(22)7-13(23)5-9)17-16(24)14(19(26)28-17)8-2-10(20)6-11(21)3-8/h2-7,24H,1H3/b17-15- |
InChI Key |
RNUFZOVWXJZZQM-ICFOKQHNSA-N |
Isomeric SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)/C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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